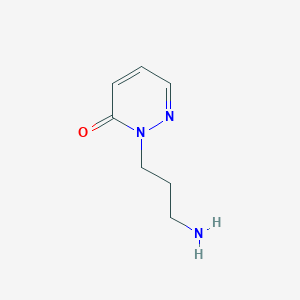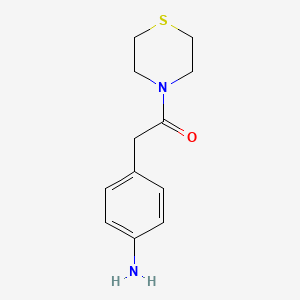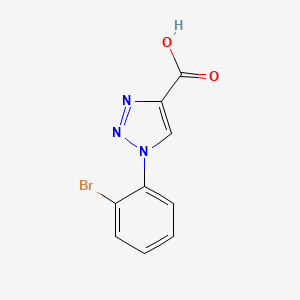
3-Oxopiridazin-2(3H)-ilpropan-1-amina
Descripción general
Descripción
2-(3-Aminopropyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A general route for the synthesis of a novel class of pyridazin-3-one derivatives involves the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .Molecular Structure Analysis
The molecular structure of 2-(3-Aminopropyl)pyridazin-3-one can be found in various databases such as PubChem .Chemical Reactions Analysis
The chemical reactions involving pyridazin-3(2H)-one derivatives are diverse. For instance, the synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Aminopropyl)pyridazin-3-one can be found in various databases such as PubChem .Aplicaciones Científicas De Investigación
Actividad antiinflamatoria
Se ha informado que los derivados de piridazin-3(2H)-ona poseen pronunciadas actividades antiinflamatorias . Por ejemplo, la 3,4-dihidro-7-metil-2H-piridazino[4,5-b]-1,4-tiazin-8(7H)-ona se preparó a partir de la ciclación intramolecular de 4-cloro-5-[2-cloroetilamino]-2-metil-3(2H)-piridazinonas con sulfuro de sodio. Se encontró que estos compuestos tienen una actividad antiinflamatoria significativa .
Efectos cardiovasculares
Se ha informado que estos compuestos exhiben efectos cardiovasculares como actividades antihipertensivas y cardiotónicas . Se ha informado un nuevo derivado de piridazinona ópticamente puro como un agonista de PGI2 no prostanoides. Inhibió la agregación inducida por ADP de plaquetas humanas, lo que indica posibles beneficios cardiovasculares .
Actividades analgésicas y antinociceptivas
Los derivados de piridazin-3(2H)-ona también son bien conocidos por sus pronunciadas actividades analgésicas y antinociceptivas .
Actividades antiulcerosas
Se ha informado que estos compuestos poseen actividades antiulcerosas , proporcionando beneficios terapéuticos potenciales para los trastornos gastrointestinales.
Actividades antidiabéticas y anticonvulsivas
Los informes recientes sugieren que los derivados de piridazin-3(2H)-ona también pueden actuar como agentes antidiabéticos y anticonvulsivos .
Actividades antiasmáticas y antimicrobianas
Los derivados de piridazin-3(2H)-ona también se han informado como agentes antiasmáticos y antimicrobianos , lo que indica su potencial en el tratamiento de trastornos respiratorios e infecciones.
Actividad antidepresiva
Los derivados de piridazin-3(2H)-ona han mostrado una amplia gama de actividades farmacológicas como antidepresivas .
Actividad anticancerígena
También se ha informado que estos compuestos poseen actividades anticancerígenas , lo que sugiere su posible uso en la terapia del cáncer.
Mecanismo De Acción
Target of Action
It’s worth noting that pyridazinone derivatives, which include 2-(3-aminopropyl)pyridazin-3-one, have been reported to possess a wide range of pharmacological properties . These properties suggest that these compounds likely interact with multiple targets, including enzymes, receptors, and ion channels involved in various physiological processes.
Mode of Action
It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Given the reported anti-inflammatory and analgesic properties of pyridazinone derivatives , it’s plausible that 2-(3-Aminopropyl)pyridazin-3-one may also act through a similar mechanism.
Biochemical Pathways
Given the diverse pharmacological activities of pyridazinone derivatives , it’s likely that these compounds affect multiple biochemical pathways. For instance, their anti-inflammatory and analgesic properties suggest they may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators.
Result of Action
Given the reported pharmacological properties of pyridazinone derivatives , it’s likely that these compounds exert their effects at the molecular and cellular levels by modulating the activity of their target proteins, thereby altering cellular functions and physiological processes.
Direcciones Futuras
Pyridazin-3(2H)-one derivatives have shown diverse pharmacological activities, suggesting that this privileged skeleton should be extensively studied for therapeutic benefits . The recent advances in the chemistry of pyridazine, an important representative of six-membered nitrogen heterocycles, further suggest potential future directions .
Propiedades
IUPAC Name |
2-(3-aminopropyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUGFSSJHJYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1517589.png)

amine](/img/structure/B1517593.png)


![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)


![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)
![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)

![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)